molecular formula C20H10F2 B166725 4,5-Difluorobenzo[a]pyrene CAS No. 137197-08-1

4,5-Difluorobenzo[a]pyrene

Cat. No.: B166725
CAS No.: 137197-08-1
M. Wt: 288.3 g/mol
InChI Key: LQXHWHJFDOGIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Difluorobenzo[a]pyrene is a novel, synthetically produced fluorinated analog of the well-characterized polycyclic aromatic hydrocarbon (PAH), Benzo[a]pyrene (BaP) . BaP is a pervasive environmental contaminant found in tobacco smoke, grilled meats, and vehicle exhaust, and is classified as a Group 1 carcinogen by the IARC . Its carcinogenicity primarily arises from its metabolic activation by cytochrome P450 enzymes into a highly reactive diol epoxide metabolite (BPDE), which forms stable DNA adducts, leading to mutations and malignant transformations . This compound is specifically designed as a molecular probe to study the role of the K-region (the 4,5-bond) in the metabolic pathway of BaP . The strategic introduction of fluorine atoms at the 4 and 5 positions allows researchers to investigate whether this region is involved in the formation of ultimate carcinogenic metabolites, thereby providing crucial insights into the mechanism of PAH-induced carcinogenesis . The documented synthesis of this compound begins with the oxidation of cis-4,5-dihydro-4,5-dihydroxybenzo[a]pyrene to Benzo[a]pyrene-4,5-dione, followed by fluorination with dimethylaminosulfur trifluoride and subsequent defluorination using lithium aluminum hydride . As a key research tool, this compound is vital for toxicological studies aimed at understanding the metabolic pathways of PAHs, elucidating their DNA-binding mechanisms, and assessing the resulting genotoxic and carcinogenic effects. It is For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137197-08-1

Molecular Formula

C20H10F2

Molecular Weight

288.3 g/mol

IUPAC Name

4,5-difluorobenzo[a]pyrene

InChI

InChI=1S/C20H10F2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10H

InChI Key

LQXHWHJFDOGIIU-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=CC2=C1)C(=C(C5=CC=CC(=C54)C=C3)F)F

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C(=C(C5=CC=CC(=C54)C=C3)F)F

Other CAS No.

137197-08-1

Synonyms

4,5-difluorobenzo(a)pyrene

Origin of Product

United States

Synthetic Methodologies for 4,5 Difluorobenzo a Pyrene

Stereochemical Control in 4,5-Difluorobenzo[a]pyrene Synthesis

The synthesis of this compound as described initiates from cis-4,5-dihydro-4,5-dihydroxybenzo[a]pyrene. The stereochemistry of the final product is influenced by the mechanism of the fluorination and subsequent defluorination reactions.

For vicinal diols, such as the starting material for this compound synthesis, the stereochemical outcome of the DAST fluorination can be complex. The relative orientation of the two hydroxyl groups (cis or trans) plays a crucial role in determining the stereochemistry of the resulting difluorinated product. While the synthesis of this compound starts with a cis-diol, the specific stereochemical relationship of the fluorine atoms in the final product after the multi-step synthesis is not explicitly detailed in the primary literature.

Achieving specific stereoisomers (enantiomers or diastereomers) of this compound would likely require either a stereoselective synthetic route or the separation of a racemic or diastereomeric mixture. Stereoselective synthesis could potentially be achieved by using chiral reagents or catalysts. An alternative approach is chiral resolution, where a racemic mixture is separated into its individual enantiomers. aklectures.com This can be accomplished by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated by conventional techniques like crystallization or chromatography. aklectures.com Following separation, the resolving agent is removed to yield the pure enantiomers. Chiral chromatography, using a chiral stationary phase (CSP), is another powerful technique for the direct separation of enantiomers. sigmaaldrich.com

Purification and Isolation Techniques for Fluorinated Benzo[a]pyrene (B130552) Derivatives

The purification and isolation of this compound and related fluorinated PAHs are critical steps to obtain a compound of high purity for subsequent studies. A combination of chromatographic and non-chromatographic techniques is typically employed.

Chromatographic Methods:

Column Chromatography: Initial purification of the crude reaction mixture is often performed using silica (B1680970) gel column chromatography. This technique separates compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective technique for the purification of fluorinated PAHs. raykolgroup.com

Reversed-Phase HPLC: This is a common mode where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. windows.netsielc.com Gradient elution, where the mobile phase composition is changed over time, is often used to achieve optimal separation of complex mixtures. windows.net

Preparative HPLC: For isolating larger quantities of the desired compound, preparative HPLC is utilized. This involves using larger columns and higher flow rates. The specific synthesis of this compound employed semipreparative HPLC with a C18 reversed-phase column for the final purification step.

Fluorinated HPLC Phases: Specialty columns with fluorinated stationary phases have been developed and can offer unique selectivity for the separation of halogenated aromatic compounds, including fluorinated PAHs.

Non-Chromatographic Methods:

Crystallization: Crystallization is a powerful technique for purifying solid compounds. nih.gov The choice of solvent is crucial and is determined empirically to find conditions where the target compound has high solubility at an elevated temperature and low solubility at a lower temperature, while impurities remain in solution or crystallize separately. The planarity of PAHs can be affected by fluorination, which in turn can influence their crystal packing. oup.combeilstein-journals.org

Solid-Phase Extraction (SPE):

Solid-phase extraction is a sample preparation technique that can be used for cleanup and concentration of analytes from a solution. nih.govidosi.orgresearchgate.netmdpi.com It involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the target compounds or the impurities. The retained compounds can then be eluted with a suitable solvent. For PAHs and their fluorinated derivatives, common SPE sorbents include:

Octyl-bonded silica (C8)

Octadecyl-bonded silica (C18) idosi.org

Styrene-divinylbenzene copolymers

Fluorinated polyaniline-based sorbents have also been shown to have a high affinity for PAHs. nih.gov

Monofluorinated PAHs have been successfully used as internal standards to monitor the recovery and elution profiles of their parent PAHs during SPE procedures. nih.gov

The following table summarizes the purification techniques that can be applied to fluorinated benzo[a]pyrene derivatives.

TechniqueStationary/Mobile Phase or SolventPrinciple of SeparationApplication
Column Chromatography Silica gel with a non-polar eluent system (e.g., hexane (B92381)/benzene)Adsorption chromatography based on polarity.Initial cleanup of crude reaction mixtures.
Reversed-Phase HPLC C8 or C18 stationary phase with a polar mobile phase (e.g., acetonitrile (B52724)/water)Partitioning based on hydrophobicity.High-resolution separation and final purification.
Preparative HPLC Larger C8 or C18 columns with optimized mobile phaseScaled-up version of analytical HPLC for isolating larger quantities.Isolation of pure compound for further use.
Crystallization Various organic solventsDifferential solubility of the compound and impurities at different temperatures.Final purification of solid products.
Solid-Phase Extraction C8, C18, styrene-divinylbenzene, or fluorinated polymersSelective retention of analytes or impurities on a solid sorbent.Sample cleanup and concentration prior to analysis or further purification.

Metabolic Activation Pathways of 4,5 Difluorobenzo a Pyrene

Role of Cytochrome P450 Enzymes in Initial Oxidative Metabolism

The initial and rate-limiting step in the metabolic activation of many PAHs is their oxidation by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.commdpi.com These heme-containing monooxygenases introduce an oxygen atom into the PAH structure, typically forming an epoxide. frontiersin.orgosti.gov This initial oxidation is a crucial determinant of the subsequent metabolic fate and ultimate biological activity of the compound.

Involvement of CYP1A1, CYP1A2, and CYP1B1 Isoforms

Within the diverse CYP superfamily, the CYP1 family, comprising CYP1A1, CYP1A2, and CYP1B1, plays a predominant role in the metabolism of PAHs. researchgate.netmdpi.com These isoforms are significantly involved in the metabolic activation of benzo[a]pyrene (B130552) (B[a]P) and its derivatives. nih.govairies.or.jp Specifically, CYP1A1 and CYP1B1 are recognized as the primary enzymes responsible for converting B[a]P into its reactive epoxide intermediates. osti.govnih.gov Studies have shown that these enzymes, particularly CYP1A1 and CYP1B1, efficiently catalyze the formation of key intermediates like B[a]P-7,8-dihydrodiol, a precursor to the ultimate carcinogenic diol-epoxide. nih.govnih.gov The expression of these enzymes can be induced by exposure to PAHs themselves, creating a feedback loop that can enhance their metabolic activation. semanticscholar.org

The specific contribution of each isoform can vary depending on the tissue and the specific substrate. For instance, in human lung cells, CYP1A1 and CYP1B1 are implicated in the activation of PAHs. nih.gov The induction of these CYP isoforms by various PAHs and their derivatives, including nitrated PAHs, has been observed in several human cell lines, highlighting their central role in xenobiotic metabolism. nih.gov

Aryl Hydrocarbon Receptor (AhR) Regulation of Metabolic Enzymes

The expression of CYP1A1, CYP1A2, and CYP1B1 is tightly regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. psu.edunih.gov When a ligand, such as a PAH, binds to the cytoplasmic AhR, the complex translocates to the nucleus. iue.ac.cn In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT) protein. psu.edu This heterodimer then binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes, including those of the CYP1 family, thereby upregulating their transcription. psu.edumdpi.com

This AhR-mediated induction of metabolic enzymes is a critical cellular response to xenobiotic exposure. nih.gov The activation of AhR by compounds like B[a]P leads to increased expression of CYP1 enzymes, which in turn metabolize these same compounds. airies.or.jpiue.ac.cn This regulatory mechanism underscores the central role of AhR in controlling the metabolic capacity of cells towards PAHs. The induction of both CYP1 and other metabolic enzymes, such as aldo-keto reductases, has been shown to be AhR-dependent in liver progenitor cells. nih.gov

Differential Metabolic Capacities across Cellular Systems

The capacity to metabolize PAHs like 4,5-Difluorobenzo[a]pyrene is not uniform across all cell types and tissues. This variation is largely due to the differential expression and inducibility of the CYP1 enzymes. nih.gov For example, studies using various human tissue-derived cell lines have demonstrated significant differences in the inducibility of CYP1A1, CYP1A2, and CYP1B1 in response to PAHs and their derivatives. nih.gov

Human tissue organoid cultures from different organs, including the stomach, pancreas, liver, colon, and kidney, have shown tissue-specific responses in the metabolic activation of B[a]P. nih.gov These differences are reflected in the varying levels of DNA adduct formation and the expression of xenobiotic-metabolizing enzymes. nih.gov For instance, pancreatic and undifferentiated liver organoids have been found to form the highest levels of DNA adducts, while colon organoids exhibited lower metabolic activity. nih.gov Furthermore, genetic polymorphisms in CYP enzymes, such as the different allelic variants of CYP1A1, can lead to altered enzyme kinetics and metabolic efficiencies, contributing to individual differences in susceptibility to PAH-induced carcinogenesis. nih.gov

Epoxide Hydrolase and Dihydrodiol Formation

Following the initial oxidation of the PAH by CYP enzymes to form an epoxide, the next critical step in the metabolic activation pathway is the enzymatic hydration of this reactive intermediate. This reaction is primarily catalyzed by epoxide hydrolase. psu.edu

Formation of Dihydrodiol Metabolites

Epoxide hydrolase converts epoxides into trans-dihydrodiols. psu.eduhyphadiscovery.com This hydration step is crucial because the resulting dihydrodiols can serve as substrates for a second round of oxidation by CYP enzymes, leading to the formation of highly reactive diol-epoxides, which are often the ultimate carcinogenic metabolites of PAHs. nih.govwikipedia.org The formation of dihydrodiol metabolites is a common pathway for many PAHs and has been extensively studied for B[a]P, where the formation of B[a]P-7,8-dihydrodiol is a key step. nih.govnih.gov The efficiency of dihydrodiol formation can be influenced by the specific CYP isoform involved in the initial epoxidation and the presence of epoxide hydrolase. nih.gov

The table below summarizes the key enzymes and their roles in the initial stages of PAH metabolism.

Enzyme/ReceptorFunctionKey Substrates/ProductsRegulation
CYP1A1 Initial oxidative metabolism of PAHs. nih.govnih.govBenzo[a]pyrene -> B[a]P-epoxides, B[a]P-7,8-dihydrodiol. nih.govnih.govInducible by PAHs via the Aryl Hydrocarbon Receptor (AhR). nih.gov
CYP1A2 Metabolism of xenobiotics, including some PAHs. researchgate.netnih.govVarious PAHs and their derivatives. nih.govRegulated by the Aryl Hydrocarbon Receptor (AhR). psu.edu
CYP1B1 Key enzyme in the metabolic activation of PAHs. nih.govsemanticscholar.orgBenzo[a]pyrene -> B[a]P-epoxides, B[a]P-7,8-dihydrodiol. nih.govInducible by PAHs via the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov
Aryl Hydrocarbon Receptor (AhR) Ligand-activated transcription factor. psu.edunih.govBinds PAHs and other xenobiotics. iue.ac.cnRegulates the expression of CYP1A1, CYP1A2, and CYP1B1. psu.edunih.gov
Epoxide Hydrolase Catalyzes the hydration of epoxides. psu.eduPAH-epoxides -> trans-dihydrodiols. hyphadiscovery.comConstitutively expressed, but its activity is crucial for the diol-epoxide pathway.

K-Region Epoxide Metabolism in Fluorinated Benzo[a]pyrene

The "K-region" of a PAH is a specific bond that is chemically reactive and susceptible to epoxidation. For benzo[a]pyrene, the K-region is the 4,5-bond. The synthesis of this compound was specifically designed to introduce fluorine atoms at this K-region. researchgate.netresearchgate.net This strategic fluorination serves to block or alter the metabolism at this site, allowing researchers to investigate the relative importance of the K-region pathway compared to other metabolic routes, such as the bay-region diol-epoxide pathway. researchgate.net

Metabolism of fluorinated PAHs has shown that fluorine substitution can significantly impact the metabolic profile. For instance, studies with other fluorinated PAHs have demonstrated that the presence of fluorine can inhibit the formation of certain dihydrodiols. nih.gov In the case of 8-fluorobenzo[a]pyrene (B1203629) and 9-fluorobenzo[a]pyrene, metabolism by rat liver microsomes still produced trans-dihydrodiols, indicating that while fluorination alters metabolism, it does not completely prevent the formation of these key intermediates. tandfonline.com The study of K-region epoxide metabolism in compounds like this compound is therefore instrumental in dissecting the complex and competing pathways of PAH metabolic activation. researchgate.net

Phase II Metabolic Conjugation Pathways

Phase II metabolism involves the conjugation of metabolites with endogenous molecules to increase their water solubility and facilitate excretion. These pathways are crucial for the detoxification of reactive intermediates formed during Phase I metabolism.

Glucuronidation via UDP-Glucuronosyltransferases

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that catalyze the attachment of glucuronic acid to various substrates, including hydroxylated PAH metabolites. psu.edufrontiersin.orgnih.gov For benzo[a]pyrene, UGTs play a significant role in detoxifying phenolic metabolites and dihydrodiols. psu.edupsu.edu For instance, several UGT isoforms, including UGT1A1, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7, are known to be active against various B[a]P metabolites. psu.edu

In the case of this compound, since K-region oxidation is blocked, metabolism is expected to produce hydroxylated metabolites at other positions, such as the bay region. These resulting fluoro-PAH phenols and dihydrodiols would be potential substrates for UGT enzymes. While direct studies on this compound are lacking, research on other fluorinated PAHs demonstrates that glucuronide conjugates are indeed formed. researchgate.net It is hypothesized that various UGT isoforms would be capable of conjugating these metabolites, thereby reducing their potential toxicity and facilitating their removal from the body.

Table 1: Human UGT Isoforms Involved in the Glucuronidation of General PAH Metabolites This table is based on data for Benzo[a]pyrene and other PAHs, as specific data for this compound is not available.

UGT Isoform Known PAH Substrates (Examples) Potential Role in 4,5-Difluoro-B[a]P Metabolism
UGT1A1 B[a]P-diols, Phenols Potential conjugation of hydroxylated metabolites
UGT1A9 B[a]P-diols, Propofol Potential conjugation of hydroxylated metabolites

Glutathione (B108866) Conjugation via Glutathione S-transferases

Glutathione S-transferases (GSTs) are a critical family of Phase II enzymes that detoxify electrophilic compounds by catalyzing their conjugation with glutathione (GSH). nih.govsigmaaldrich.com For benzo[a]pyrene, GSTs are particularly important for neutralizing reactive diol epoxides, the ultimate carcinogenic metabolites. nih.govnih.gov Several cytosolic GSTs, such as GSTA1-1, GSTM1-1, and GSTP1-1, have demonstrated activity in detoxifying B[a]P diol epoxides. nih.gov

Table 2: Human GST Isoforms and Their Role in Detoxifying PAH Diol Epoxides This table is based on data for Benzo[a]pyrene, as specific data for this compound is not available.

GST Isoform Known PAH Substrate (Example) Potential Role in 4,5-Difluoro-B[a]P Metabolism
GSTA1-1 Dibenzo[a,l]pyrene (B127179) diol epoxide Detoxification of bay-region diol epoxides
GSTM1-1 Benzo[a]pyrene diol epoxide Detoxification of bay-region diol epoxides

Sulfation via Sulfotransferases

Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl groups of xenobiotics. nih.gov This process, known as sulfation, generally increases the water solubility of the compounds, aiding their elimination. bioivt.com In PAH metabolism, SULTs can conjugate phenolic metabolites. While this is typically a detoxification pathway, in some cases, the resulting sulfate (B86663) esters of certain benzylic alcohols can be unstable and act as reactive intermediates themselves.

Metabolism of this compound is expected to yield phenolic derivatives, which would be substrates for various SULT isoforms, such as SULT1A1 and SULT1E1. Studies on other aromatic hydrocarbons have confirmed the formation of sulfate conjugates by microorganisms, indicating this is a conserved pathway. researchgate.net The sulfation of hydroxylated this compound metabolites would represent another route for their detoxification and excretion.

Formation of Quinone Metabolites and Redox Cycling

An alternative pathway to diol epoxide formation is the oxidation of PAHs to quinones. These metabolites are redox-active and can exert toxicity through the generation of reactive oxygen species (ROS).

Aldo-Keto Reductase Activity and Catechol Formation

Aldo-keto reductases (AKRs) are cytosolic enzymes that can oxidize PAH trans-dihydrodiols to catechols, which are then rapidly auto-oxidized or enzymatically oxidized to form o-quinones. nih.govfrontiersin.orgresearchgate.net This pathway is significant for benzo[a]pyrene, where AKRs (including isoforms AKR1A1 and members of the AKR1C family) oxidize B[a]P-7,8-dihydrodiol to B[a]P-7,8-dione. upenn.edunih.gov It is important to note that K-region trans-dihydrodiols, such as the hypothetical trans-4,5-dihydroxy-4,5-dihydrobenzo[a]pyrene, are reportedly not substrates for AKRs. nih.gov

Since K-region oxidation of this compound is blocked, the formation of a 4,5-dihydrodiol substrate for AKRs is precluded. However, this compound can still be metabolized at the bay region to form a trans-7,8-dihydrodiol. This fluorinated dihydrodiol would be a potential substrate for AKRs, leading to the formation of a catechol and subsequently a 4,5-difluoro-B[a]P-7,8-dione. This quinone can then undergo redox cycling. AKRs can also catalyze the reverse reaction, reducing the o-quinone back to a catechol, creating a futile cycle that generates ROS. frontiersin.orgresearchgate.net

Generation of Reactive Oxygen Species (ROS) during Metabolism

The metabolic processing of PAHs is intrinsically linked to the production of reactive oxygen species (ROS), such as superoxide (B77818) anion and hydrogen peroxide. nih.gov One major source of ROS is the redox cycling of PAH o-quinones. frontiersin.orgacs.org As described above, PAH catechols can be oxidized to semiquinone radicals and then to quinones, a process that generates superoxide radicals. The quinone can then be reduced back to a hydroquinone (B1673460) (catechol) by enzymes like AKRs or NAD(P)H:quinone oxidoreductase 1 (NQO1), perpetuating the cycle and continuously producing ROS. nih.govarchive.org

For this compound, the formation of a bay-region o-quinone (e.g., 4,5-difluoro-B[a]P-7,8-dione) would establish such a redox cycle. frontiersin.org This sustained production of ROS can overwhelm cellular antioxidant defenses, leading to oxidative stress. Oxidative stress can cause widespread cellular damage, including lipid peroxidation and oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), which is a significant mutagenic lesion. nih.govhku.hk Studies on the parent B[a]P have clearly shown that its quinone metabolites generate ROS and cause oxidative DNA damage. nih.govacs.org

Molecular Interactions and Dna Adduct Formation by 4,5 Difluorobenzo a Pyrene Metabolites

Covalent Adduct Formation with Deoxyribonucleic Acid (DNA)

The genotoxicity of many PAHs is mediated through the covalent binding of their electrophilic metabolites to nucleophilic sites within the DNA structure. d-nb.info This process disrupts the normal functioning of DNA, potentially leading to mutations and the initiation of cancer. nih.govresearchgate.net

Electrophilic Attack by Reactive Metabolites on Nucleophilic Sites in DNA

The metabolic transformation of PAHs produces electrophilic intermediates. d-nb.info These reactive species seek out and attack electron-rich, nucleophilic sites in DNA. d-nb.info The most common targets for this electrophilic attack are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. d-nb.info In the case of benzo[a]pyrene (B130552) and its derivatives, the formation of DNA adducts is a well-established mechanism of action. nih.gov The covalent binding of these metabolites to DNA is a critical mutagenic event. d-nb.info

Site-Specific DNA Adduction Preferences (e.g., Guanine (B1146940) N2, Adenine (B156593) N6)

The formation of DNA adducts by PAH metabolites is not random. d-nb.info Specific nucleophilic sites within the DNA are preferentially targeted. For metabolites of benzo[a]pyrene, the exocyclic amino group of guanine (N2) is a primary site of adduction. d-nb.infomdpi.com The exocyclic amino group of adenine (N6) is also a target, although generally to a lesser extent. d-nb.infonih.gov The specific pattern of adduction can be influenced by the structure of the PAH and the stereochemistry of its metabolites. nih.gov For instance, the highly tumorigenic dibenzo[a,l]pyrene (B127179), a fjord-region PAH, tends to form a greater proportion of adenine adducts compared to the bay-region PAH benzo[a]pyrene. nih.govresearchgate.net

Table 1: Common DNA Adducts of Benzo[a]pyrene Metabolites
MetabolitePrimary DNA Adduct SiteAdduct Name Example
Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)Guanine (N2)10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-B[a]P (dG-N2-BPDE) mdpi.com
Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)Adenine (N6)dA-N6–BPDE d-nb.info
Benzo[a]pyrene radical cationGuanine (N7)7-(benzo[a]pyrene-6-yl)-guanine (B[a]P-6N7-Gua) nih.gov
Benzo[a]pyrene radical cationGuanine (C8)8-(benzo[a]pyrene-6-yl)-guanine (B[a]P-6-C8-Gua) nih.gov
Benzo[a]pyrene radical cationAdenine (N7)7-(benzo[a]pyrene-6-yl)-adenine (B[a]P-6-N7-Ade) nih.gov

Influence of Stereoisomerism on DNA Adduct Formation

The metabolic activation of benzo[a]pyrene can produce multiple stereoisomers of its reactive metabolites, particularly the diol epoxides. inchem.org These stereoisomers can exhibit different reactivities and lead to the formation of distinct DNA adducts with varying biological consequences. www.gov.uk The stereochemistry of the diol epoxide, specifically the relative orientation of the hydroxyl and epoxide groups, influences the conformation of the resulting DNA adduct. capes.gov.br For example, the (+)-anti-BPDE isomer is considered the most tumorigenic metabolite of B[a]P and is the predominant form that creates DNA adducts in mammalian tissues. www.gov.uk The conformation of the adduct, whether it lies in the minor or major groove of the DNA helix and its orientation, can impact the efficiency of DNA repair mechanisms. nih.govresearchgate.net Studies with dibenzo[a,l]pyrene have shown that adenine adducts can be more resistant to nucleotide excision repair than guanine adducts, a factor that may contribute to its high genotoxicity. nih.govnih.gov

Mechanistic Pathways of DNA Adduct Formation

Two primary metabolic pathways are recognized for the formation of DNA-reactive metabolites from benzo[a]pyrene: the dihydrodiol epoxide pathway and the radical cation pathway. mdpi.comepa.gov

Dihydrodiol Epoxide Pathway

The dihydrodiol epoxide pathway is a well-established route for the metabolic activation of benzo[a]pyrene and other PAHs. www.gov.ukmdpi.com This multi-step process involves the following key enzymatic reactions:

Epoxidation: Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, catalyze the oxidation of B[a]P to form an epoxide, such as B[a]P-7,8-epoxide. mdpi.commdpi.com

Hydration: Epoxide hydrolase then hydrates the epoxide to form a vicinal dihydrodiol, for instance, (-)-benzo[a]pyrene-7,8-dihydrodiol. mdpi.comwikipedia.org

Second Epoxidation: A subsequent oxidation by cytochrome P450 enzymes converts the dihydrodiol into a highly reactive diol epoxide, such as (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). mdpi.comwikipedia.org

This resulting diol epoxide is a potent electrophile that can readily react with DNA to form stable covalent adducts. nih.govmdpi.com The formation of a 4,5-dihydrodiol from benzo[a]pyrene has also been identified as a metabolic step. inchem.orgrsc.org Studies on 4,5-difluorobenzo[a]pyrene suggest that fluorination at the 4- and 5-positions could potentially block the formation of a 4,5-dihydrodiol, thereby influencing the metabolic pathway and subsequent DNA adduct formation. researchgate.net

Radical Cation Mechanism

An alternative pathway for the metabolic activation of benzo[a]pyrene involves the formation of a radical cation. nih.govmdpi.com This mechanism proceeds via one-electron oxidation of the parent PAH, often catalyzed by cytochrome P450 enzymes. nih.gov The resulting radical cation is an electrophilic species that can directly react with DNA. nih.gov

This reaction predominantly forms unstable depurinating DNA adducts, where the radical cation binds to the N7 or C8 positions of guanine and the N7 position of adenine. d-nb.infonih.gov These unstable adducts can lead to the spontaneous loss of the purine base, creating an apurinic site in the DNA, which is a form of DNA damage. d-nb.info The charge in the benzo[a]pyrene radical cation is primarily localized at the C-6 position. nih.gov

Quinone-Mediated DNA Damage (e.g., 8-Oxo-dGuo Adducts, Abasic Sites)

The metabolic activation of polycyclic aromatic hydrocarbons (PAHs), including benzo[a]pyrene analogues, can lead to the formation of PAH o-quinones. These quinones are capable of inducing significant DNA damage through mechanisms involving reactive oxygen species (ROS). PAH o-quinones can enter futile redox cycles within the cell, a process that consumes cellular reducing equivalents like NADPH and generates ROS, such as superoxide (B77818) anion, hydrogen peroxide, and hydroxyl radicals. researchgate.net This cascade of oxidative stress can damage DNA bases without the direct covalent binding of the quinone itself. researchgate.netmdpi.com

A primary and highly mutagenic lesion resulting from this oxidative attack is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dGuo). wikipedia.orgresearchgate.net 8-oxo-dGuo is a well-established biomarker of oxidative stress and is formed when ROS oxidizes the guanine base in DNA. researchgate.netsfrbm.org If not repaired, 8-oxo-dGuo can mispair with adenine during DNA replication, leading to G-to-T transversion mutations, a common mutation type observed in cancers associated with PAH exposure. researchgate.netresearchgate.net Studies have demonstrated that the formation of 8-oxo-dGuo is a more likely cause of the G-to-T transversions seen in the p53 tumor suppressor gene than the formation of stable covalent adducts from PAH o-quinones. researchgate.net

In addition to base oxidation, quinone-mediated ROS generation can lead to the formation of apurinic/apyrimidinic (AP) or abasic sites. acs.org These sites are locations in the DNA helix where a base is lost, either a purine (apurinic) or a pyrimidine (apyrimidinic). This can occur through the ROS-induced destabilization and cleavage of the N-glycosidic bond that links the base to the sugar-phosphate backbone. acs.org PAH o-quinones can also form unstable covalent adducts, primarily at the N7 position of guanine, which can then be released through heat-mediated depurination, leaving behind an abasic site. researchgate.netacs.org However, research indicates that these depurinating adducts represent a minor pathway to DNA damage compared to the substantial formation of lesions like 8-oxo-dGuo and other ROS-derived abasic sites. acs.org

The table below summarizes experimental findings on the formation of various oxidative DNA lesions induced by different PAH o-quinones under redox-cycling conditions in the presence of Cu(II) and NADPH.

PAH o-Quinone (5 µM)Abasic Sites (per 10⁶ dNs)Oxidized Pyrimidines (per 10⁶ dNs)8-oxo-dGuo (per 10⁶ dNs)
Benzo[a]pyrene-7,8-dione~100~100~1000
Benz[a]anthracene-3,4-dione~100~100~1000
7,12-DMBA-3,4-dione~100~100~1000
Hydrogen Peroxide (100 µM)~100~100~1000
Data derived from studies on PAH o-quinone-treated calf thymus DNA. acs.org

DNA Structural Perturbations Induced by Adducts

The covalent binding of reactive PAH metabolites, such as benzo[a]pyrene diol epoxide (BPDE), to DNA bases results in the formation of bulky adducts that significantly distort the regular structure of the DNA double helix. nih.govwikipedia.org These adducts preferentially form at the N2 position of guanine and, to a lesser extent, the N6 position of adenine. The large, planar hydrocarbon structure typically intercalates, or inserts, between the DNA base pairs, causing disruptions like bending and unwinding of the helix. wikipedia.org

The precise nature of the structural perturbation is dependent on the stereochemistry of the PAH metabolite. For instance, different diastereomers of BPDE form adducts that orient differently within the DNA helix, leading to distinct structural consequences. nih.gov These distortions are critical as they create a physical blockade that can stall the progression of DNA and RNA polymerases, thereby inhibiting the essential cellular processes of replication and transcription. d-nb.inforesearchgate.net Furthermore, the local DNA sequence and higher-order chromatin structure can influence both the frequency of adduct formation at specific sites and the accessibility of these adducts to DNA repair enzymes. researchgate.net This sequence selectivity is highlighted by the observation that BPDE adducts form preferentially at certain guanine positions within the human p53 tumor suppressor gene, corresponding to mutational hotspots found in lung cancers. washington.edu

DNA Repair Mechanisms in Response to Adduction by Polycyclic Aromatic Hydrocarbons

To counteract the genotoxic threat posed by DNA adducts, cells employ a range of sophisticated DNA repair systems. The formation of both bulky adducts and oxidative lesions by PAH metabolites triggers several distinct repair pathways. The most common and critical mechanisms activated in response to PAH-induced damage are Nucleotide Excision Repair (NER), Base Excision Repair (BER), and Transcription-Coupled Repair (TCR). d-nb.info

Nucleotide Excision Repair is the primary and most versatile mechanism for removing bulky, helix-distorting DNA lesions, such as the covalent adducts formed by BPDE. d-nb.info This complex pathway recognizes the structural distortion in the DNA rather than the specific chemical adduct. The process involves several key steps:

Damage Recognition: A complex of proteins, including XPC-RAD23B (in global repair) and the stalled RNA polymerase (in transcription-coupled repair), recognizes the helical distortion. The XPA protein then verifies the damage. aacrjournals.orgaacrjournals.org

DNA Unwinding: The DNA around the lesion is unwound by the helicase activity of the TFIIH complex, which includes the XPB and XPD proteins, creating a bubble of approximately 30 nucleotides. aacrjournals.org

Dual Incision: The damaged strand is cleaved on both sides of the lesion by two endonucleases: the XPF-ERCC1 complex cuts on the 5' side, and the XPG endonuclease cuts on the 3' side. aacrjournals.orgaacrjournals.org

Excision and Synthesis: The short, single-stranded DNA fragment containing the adduct is removed. The resulting gap is then filled in by DNA polymerases δ/ε, using the undamaged strand as a template, and the final nick is sealed by DNA ligase.

NER operates through two major sub-pathways: Global Genomic NER (GG-NER), which surveys and repairs damage throughout the entire genome, and Transcription-Coupled NER (TC-NER), which specifically targets lesions on the transcribed strand of active genes.

Base Excision Repair is responsible for correcting small, non-helix-distorting base lesions, such as those caused by oxidation, deamination, or alkylation. d-nb.info In the context of PAH metabolism, BER is crucial for removing the oxidative DNA damage, like 8-oxo-dGuo and abasic sites, generated by PAH-quinones. oup.complos.org The BER pathway is initiated by a DNA glycosylase that is specific to a particular type of damage. For example, 8-oxoguanine glycosylase (OGG1) recognizes and cleaves the N-glycosidic bond of the 8-oxo-dGuo lesion, removing the damaged base and creating an abasic (AP) site. acs.org Subsequently, an AP endonuclease cleaves the phosphodiester backbone at the AP site, and DNA polymerase and DNA ligase work to fill the gap and seal the strand, restoring the DNA's integrity. oup.com While NER handles the bulky adducts, BER is essential for managing the significant oxidative component of PAH-induced genotoxicity. d-nb.infooup.com

Transcription-Coupled Repair is a specialized sub-pathway of NER that provides a rapid response to DNA damage that blocks transcription. worldscientific.com When an elongating RNA polymerase complex encounters a lesion, such as a bulky PAH adduct, it stalls. tandfonline.com This stalled complex acts as a powerful signal to recruit the core NER proteins, including CSA, CSB, and TFIIH, directly to the site of damage. This process ensures the preferential and accelerated repair of lesions on the transcribed strand of active genes, allowing for the swift resumption of transcription. researchgate.nettandfonline.com Studies using BPDE have demonstrated that adducts located on the transcribed strand are repaired significantly faster than those on the non-transcribed strand, highlighting the importance of TCR in maintaining the integrity of actively expressed genetic information. researchgate.nettandfonline.com

Genotoxic Potential and Mutagenesis Studies of 4,5 Difluorobenzo a Pyrene

In Vitro Genotoxicity Assessments

In vitro assays are crucial for evaluating the potential of chemical compounds to cause genetic damage. For 4,5-Difluorobenzo[a]pyrene, a fluorinated polycyclic aromatic hydrocarbon (PAH), various tests are employed to assess its genotoxicity.

Micronucleus Assay for Chromosomal Damage

The micronucleus (MN) assay is a well-established method for detecting chromosomal damage. vliz.be Micronuclei are small, extranuclear bodies that form when chromosome fragments or whole chromosomes fail to be incorporated into the daughter nuclei during cell division. vliz.be The formation of micronuclei is an indicator of clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) events.

In the context of PAHs like benzo[a]pyrene (B130552) (B[a]P), the parent compound of this compound, the micronucleus assay has demonstrated its utility in identifying genotoxic potential. For instance, B[a]P has been shown to induce a significant increase in micronucleus frequency in various cell lines, including metabolically competent human liver-derived HepaRG cells. researchgate.net This effect is often dose-dependent. researchgate.net The assay can be performed using different cell types, and the results can indicate the need for metabolic activation for a compound to exert its genotoxic effects. nih.gov For example, after a 4-hour exposure to B[a]P, only metabolically competent cell lines showed micronucleus induction. nih.gov

While specific data for this compound in the micronucleus assay is not detailed in the provided results, the established use of this assay for related PAHs underscores its importance in assessing the chromosomal damage potential of this fluorinated derivative. The principles of the assay involve treating cell cultures with the test substance, followed by a period of cell division and subsequent analysis of cells for the presence of micronuclei. mdpi.com

Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) Assay for Gene Mutations

The Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) assay is a widely used in vitro test to detect gene mutations in mammalian cells. eurofins.de The HPRT gene is located on the X-chromosome and encodes an enzyme involved in the purine (B94841) salvage pathway. researchgate.net Mutations that inactivate the HPRT enzyme render cells resistant to the toxic effects of purine analogs like 6-thioguanine (B1684491) (TG). eurofins.deresearchgate.net Therefore, by exposing cells to a test chemical and then selecting for TG-resistant colonies, the mutagenic potential of the chemical can be quantified. eurofins.de

This assay is capable of detecting a wide range of mutational events, including base pair substitutions, frameshift mutations, and small deletions. eurofins.de Studies with the parent compound, benzo[a]pyrene (B[a]P), have shown that it induces mutations at the HPRT locus, particularly after metabolic activation. nih.govnih.gov For example, treatment of human T-lymphocytes with benzo[a]pyrene diolepoxide (BPDE), a reactive metabolite of B[a]P, resulted in a significant increase in mutant frequencies at the hprt gene. nih.gov Furthermore, the HPRT assay has been instrumental in demonstrating the link between metabolic capacity, exposure duration, and the genotoxicity of B[a]P. nih.gov

Although direct results for this compound in the HPRT assay are not available in the provided search results, the assay's proven effectiveness with the parent compound suggests it is a critical tool for evaluating the potential of this compound to induce gene-level mutations.

In Vivo Studies on Genotoxic Effects in Model Organisms

In vivo studies are essential for understanding the genotoxic effects of chemicals in a whole organism, considering metabolic activation, distribution, and excretion. For polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (B[a]P), the parent compound of this compound, various model organisms have been used to assess genotoxicity.

In mice, B[a]P has been shown to induce chromosomal damage in bone marrow cells, as detected by both the micronucleus test and chromosomal aberration analysis. nih.gov Studies have also demonstrated that in vivo exposure to B[a]P can lead to significant DNA damage, including DNA strand breaks and adducts, in the oocytes and cumulus cells of female mice. nih.gov Furthermore, B[a]P exposure has been found to increase DNA double-strand break repair in the lung and thymus of mice, indicating an induction of DNA damage in these tissues. nih.gov The genotoxicity of B[a]P in vivo is linked to its metabolism into reactive intermediates that can bind to DNA. cam.ac.uk

While specific in vivo genotoxicity data for this compound is not available in the provided search results, the findings for B[a]P in model organisms provide a strong rationale for conducting similar studies on its fluorinated derivative. Such studies would be crucial for determining its potential to cause genetic damage in a complex biological system.

Mutational Spectra Analysis and Specific Mutation Types (e.g., G to T Transversions)

Analysis of the types and locations of mutations induced by a chemical, known as mutational spectra analysis, can provide insights into its mutagenic mechanisms. For benzo[a]pyrene (B[a]P), the parent compound of this compound, a characteristic mutational signature is the induction of G to T transversions. nih.govresearchgate.net

Studies have shown that benzo[a]pyrene-diol epoxide (BPDE), a major reactive metabolite of B[a]P, predominantly induces G to T transversions in the hprt gene of cultured human cells. nih.gov This type of mutation is also frequently observed in the p53 tumor suppressor gene in lung cancers associated with smoking, where B[a]P is a known carcinogen. researchgate.netwashington.edu The formation of BPDE-DNA adducts, primarily at guanine (B1146940) residues, is believed to be the initial event leading to these transversions. nih.govwashington.edu The mutational spectrum of B[a]P has been found to be similar to that of other mutagenic PAHs. biorxiv.org

Although direct mutational spectra analysis for this compound is not present in the search results, the well-defined mutational signature of its parent compound provides a strong hypothesis for the types of mutations that might be induced by this fluorinated analog. Investigating the mutational spectrum of this compound would be a key step in understanding its mutagenic mechanism.

Computational Investigations and Structure Activity Relationships of 4,5 Difluorobenzo a Pyrene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules like 4,5-Difluorobenzo[a]pyrene. northwestern.edu These computational methods solve the Schrödinger equation for a molecule to provide insights into its structure, energy, and electronic distribution. northwestern.edu

Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons. numberanalytics.com Conversely, the LUMO is the lowest energy orbital without electrons and relates to the molecule's capacity to accept electrons. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's reactivity. numberanalytics.comwuxibiology.com A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity. numberanalytics.comresearchgate.net Conversely, a larger gap implies greater stability and lower reactivity. numberanalytics.comresearchgate.net For polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (B130552), substitutions on the aromatic rings can influence the HOMO-LUMO gap. researchgate.net For instance, the introduction of fluorine atoms, as in this compound, can lower both the HOMO and LUMO energy levels, with a more significant effect on the HOMO energy. researchgate.net This alteration in the electronic structure can impact the molecule's reactivity and subsequent biological interactions.

Table 1: Calculated HOMO-LUMO Gap for Pyrene (B120774) and Coronene with and without Functional Group Substitution. researchgate.net
CompoundFunctional GroupHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
PyreneNone-5.89-2.113.78
Pyrene-C2H5-5.71-2.023.69
Pyrene-C6H5-5.65-2.183.47
Pyrene-OH-5.54-1.993.55
Pyrene-C2H3-5.71-2.293.42
Pyrene-COOH-6.23-2.873.36
Pyrene-CHO-6.26-2.983.28
CoroneneNone-5.79-1.823.97

Electrostatic Potential Surface Analysis for Nucleophilic/Electrophilic Sites

The molecular electrostatic potential (MESP) surface is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). ias.ac.inmdpi.com It is calculated from the molecule's electron density and provides a visual representation of the charge distribution. ias.ac.in Regions with negative electrostatic potential (often colored red) indicate an excess of electron density and are prone to electrophilic attack, while areas with positive potential (often colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.netresearchgate.net

For substituted aromatic compounds, the nature and position of the substituent significantly alter the MESP. ias.ac.in In the case of this compound, the highly electronegative fluorine atoms withdraw electron density from the aromatic system. This generally leads to a more positive electrostatic potential around the fluorine-substituted rings, influencing how the molecule interacts with other molecules, including biological macromolecules. researchgate.netias.ac.in The MESP can reveal specific sites on the molecule that are more likely to engage in noncovalent interactions, which are crucial for the initial binding to enzymes and DNA. ias.ac.in

Molecular Modeling of Metabolic Transformations

The carcinogenicity of many PAHs, including benzo[a]pyrene, is dependent on their metabolic activation by enzymes into reactive intermediates. nih.govmdpi.com Molecular modeling techniques are instrumental in simulating and understanding these complex metabolic processes at an atomic level.

Enzyme-Substrate Docking Studies for Cytochrome P450 Interactions

Cytochrome P450 (CYP) enzymes, particularly those in the CYP1 family (CYP1A1, CYP1A2, and CYP1B1), are primarily responsible for the initial oxidation of PAHs. mdpi.comnih.gov Molecular docking is a computational method used to predict the preferred orientation of a substrate, such as this compound, when it binds to the active site of a CYP enzyme. nih.govnih.gov

These docking studies provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex. nih.govbiointerfaceresearch.com The binding energy, calculated during docking, can indicate the affinity of the substrate for the enzyme. nih.gov For fluorinated PAHs, the position of the fluorine atoms can influence the binding orientation within the enzyme's active site, potentially altering the regioselectivity of the subsequent oxidation reaction. mdpi.com Understanding these interactions is crucial for predicting which part of the molecule is most likely to be metabolized. nih.gov

Table 2: Docking Scores of Selected Compounds with CYP Isozymes. biointerfaceresearch.com
CompoundCYP1A1 (kcal/mol)CYP1A2 (kcal/mol)CYP1B1 (kcal/mol)
CHEMBL224064 (CHEMBL1)-10.52-9.87-9.99
CHEMBL2420083 (CHEMBL2)-10.21-10.82-10.43
CHEMBL61745 (CHEMBL3)-9.89-10.12-10.78
alpha-naphthoflavone (ANF)-9.13-9.66-9.67

Simulation of Epoxide Opening and Dihydrodiol Formation

Following the initial oxidation by CYP enzymes, which forms an epoxide, the enzyme epoxide hydrolase catalyzes the hydration of this epoxide to a dihydrodiol. nih.gov This is a critical step in the metabolic activation pathway of benzo[a]pyrene. nih.gov Computational simulations can model the mechanism of this epoxide ring-opening reaction.

These simulations can elucidate the stereochemistry of the reaction, determining whether the epoxide is opened in a cis or trans manner, which has significant implications for the ultimate shape and reactivity of the resulting dihydrodiol epoxide. acs.org For fluorinated PAHs, the electronic effects of the fluorine atoms can influence the stability of the carbocation intermediates formed during epoxide opening, thereby affecting the reaction pathway and the final products.

Computational Analysis of DNA Adduct Structures and Conformations

The ultimate carcinogenic metabolites of benzo[a]pyrene are diol epoxides, which can covalently bind to DNA to form DNA adducts. mdpi.comwikipedia.org These adducts can disrupt the normal structure and function of DNA, leading to mutations. wikipedia.orgfrontiersin.org Computational analysis is a powerful tool for studying the structure and conformational preferences of these DNA adducts. researchgate.net140.122.64

Molecular dynamics simulations can be used to explore the conformational landscape of a DNA duplex containing a this compound adduct. 140.122.64 These simulations can reveal how the adduct perturbs the local DNA structure, for instance, by causing bending or unwinding of the helix. nih.gov The calculations can also identify the preferred conformations of the adduct within the DNA, such as whether it resides in the major or minor groove and its orientation relative to the DNA base pairs. 140.122.64nih.gov This information is vital for understanding how these adducts are recognized and processed by DNA repair enzymes. researchgate.net

Molecular Dynamics Simulations of Adduct-DNA Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the behavior of molecules and their complexes over time. In the context of this compound, MD simulations have been instrumental in understanding the structural and dynamic properties of its adducts when bound to DNA. These simulations provide insights into how the fluorinated polycyclic aromatic hydrocarbon (PAH) interacts with the DNA double helix, which is crucial for understanding its genotoxic potential.

When the diol epoxide metabolite of a PAH, such as benzo[a]pyrene (B[a]P), reacts with DNA, it forms a covalent bond, creating a DNA adduct. nih.govnih.gov These adducts can disrupt the normal structure and function of DNA. MD studies on the non-fluorinated B[a]P-N2-dG adduct have shown that the bulky pyrene moiety typically resides in the minor groove of the DNA. nih.gov Depending on the surrounding DNA sequence, the pyrene ring can adopt different orientations, either pointing towards the 5'- or 3'-end of the modified strand. nih.gov

Simulations of these adduct-DNA complexes reveal significant local distortions in the DNA structure. These distortions include changes in base pairing, helical twist, and groove dimensions. The stability of these complexes and the nature of the distortions are influenced by interactions such as van der Waals forces between the PAH and the DNA bases. nih.gov The presence of fluorine atoms in this compound is expected to alter these interactions due to fluorine's high electronegativity and size, potentially leading to different conformational preferences and dynamics of the adduct-DNA complex compared to its non-fluorinated counterpart. Research on other fluorinated PAHs, like 1,4-Difluorobenzo[c]phenanthrene, has highlighted that fluorine substitution can lead to notable differences in the conformation of metabolites, which in turn affects their interaction with DNA. researchgate.netacs.org

Prediction of DNA Distortion and Intercalation

Computational methods are employed to predict the extent of DNA distortion and the potential for intercalation of PAH adducts. The formation of a covalent adduct between a PAH metabolite and DNA inherently causes a distortion in the DNA's regular B-form structure. nih.gov The magnitude and nature of this distortion are critical factors in determining whether the lesion will be recognized and repaired by cellular machinery. nih.gov

For benzo[a]pyrene-derived adducts, computational studies, including molecular dynamics simulations, have shown that the bulky aromatic ring system can cause significant local unwinding of the DNA helix and bending of the helical axis. nih.gov The adduct can either be positioned in the minor groove, as is common for the N2-dG adduct, or it can intercalate between the DNA base pairs. The specific conformation is highly dependent on the stereochemistry of the diol epoxide and the local DNA sequence. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Polycyclic Aromatic Hydrocarbons

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity or toxicity of chemicals based on their molecular structure. conicet.gov.ar This approach establishes a mathematical relationship between the chemical's properties (described by molecular descriptors) and its observed biological effect. semanticscholar.org QSAR models are valuable tools for screening large numbers of compounds, prioritizing them for further testing, and gaining insights into the mechanisms of toxicity. nih.govconicet.gov.ar

For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, QSAR models have been developed to predict a range of biological endpoints, including carcinogenicity, mutagenicity, and receptor binding affinity. conicet.gov.arrsc.org These models typically use descriptors that quantify various aspects of the molecular structure, such as size, shape, electronic properties (like electronegativity and polarizability), and hydrophobicity. nih.govmdpi.com

The development of robust QSAR models requires rigorous validation to ensure their predictive power for new, untested chemicals. conicet.gov.arsemanticscholar.org This involves internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. conicet.gov.ar For fluorinated PAHs, QSAR modeling can help elucidate how the number and position of fluorine substituents influence their biological activity.

Table 1: Common Types of Molecular Descriptors in QSAR for PAHs

Descriptor TypeDescriptionExamples
Topological Based on the 2D representation of the molecule, describing connectivity and branching.Molecular Connectivity Indices, Wiener Index
Geometric Describes the 3D structure of the molecule.Molecular Surface Area, Molecular Volume
Electronic Relates to the electron distribution in the molecule.HOMO/LUMO Energies, Dipole Moment, Polarizability
Physicochemical Represents physical properties of the compound.LogP (Octanol-Water Partition Coefficient)

This table provides a generalized overview of descriptor types commonly used in QSAR studies for polycyclic aromatic hydrocarbons.

Predictive Models for Biological Activity based on Fluorine Substitution

Predictive QSAR models have been specifically developed to understand the impact of halogen substitution on the biological activity of PAHs. nih.gov Fluorine substitution can significantly alter a molecule's metabolic pathway and its interaction with biological targets like the aryl hydrocarbon receptor (AhR), which mediates some of the toxic effects of PAHs. nih.govmdpi.com

QSAR studies have shown that descriptors related to molecular polarizability, electronegativity, and size are important factors in predicting the AhR activity of halogenated PAHs. nih.govmdpi.com For instance, a model developed for halogenated PACs identified molecular polarizability as a key factor, suggesting that it enhances the partitioning of the chemical within the cell membrane to bind with the AhR. mdpi.com

The position of the fluorine atom is also critical. Fluorine substitution in the bay region of a PAH, as in this compound, can influence the formation and reactivity of the diol epoxide metabolites, which are the ultimate carcinogenic forms of many PAHs. researchgate.net QSAR models can quantify these effects by incorporating descriptors that capture the electronic environment of specific regions of the molecule. By correlating these descriptors with experimental data on biological activity (e.g., tumorigenicity or mutagenicity), predictive models can be built to estimate the potential hazard of untested fluorinated PAHs. researchgate.net These models serve as valuable tools in environmental risk assessment and in the rational design of less toxic chemicals.

Correlation of Molecular Features with Genotoxic Potential

The genotoxic potential of PAHs, including their fluorinated derivatives, is intrinsically linked to their molecular features. nih.govacs.org Genotoxicity often arises from the covalent binding of reactive metabolites to DNA, forming adducts that can lead to mutations if not properly repaired. researchgate.neteuropa.eu QSAR and other computational approaches aim to identify and correlate specific molecular characteristics with this genotoxic outcome.

Key molecular features that influence genotoxicity include:

Electronic Properties: The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often used as descriptors. acs.org These relate to the ease with which a molecule can be oxidized to form reactive intermediates and its ability to accept electrons, respectively.

Metabolic Activation: The stability of carbocations formed during the metabolic activation process is a critical factor. Fluorine substitution can either stabilize or destabilize these intermediates depending on its position, thereby modulating the genotoxic potential.

Steric Factors: The size and shape of the molecule and its metabolites influence how they fit into the active sites of metabolic enzymes and how the resulting adducts interact with the DNA helix. nih.gov

Hydrophobicity: The octanol-water partition coefficient (logP) is often correlated with bioavailability and the ability of a compound to enter cells and reach its target. acs.org

Studies have shown that for complex mixtures like engine exhausts, which contain PAHs, both chemical features (e.g., concentrations of specific PAHs) and biological features (e.g., results from mutagenicity assays like the Ames test) are needed to build effective models for predicting toxic potentials. nih.gov The correlation of these molecular and biological features allows for a preliminary assessment of human health risk and helps in prioritizing compounds for more detailed toxicological evaluation. conicet.gov.ar

Analytical Methodologies for 4,5 Difluorobenzo a Pyrene and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for isolating 4,5-Difluorobenzo[a]pyrene and its metabolites from complex biological matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a powerful and sensitive method for the determination of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (B130552) and its derivatives. nih.govrsc.org This technique is particularly well-suited for analyzing complex samples due to its high resolving power and the inherent fluorescence of many PAHs. mdpi.commdpi.com

The separation is typically achieved on a reverse-phase column, such as a C18 column. nih.govnih.gov The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and water. nih.govnih.gov This gradient elution allows for the effective separation of the parent compound from its various metabolites, which may include dihydrodiols and phenols. nih.gov For instance, a study on benzo[a]pyrene metabolites utilized a linear gradient from 50% to 85% methanol over 50 minutes to separate compounds such as BaP-9,10-dihydrodiol, BaP-4,5-dihydrodiol, and BaP-7,8-dihydrodiol. nih.gov

Fluorescence detection offers excellent sensitivity and selectivity. nih.gov The excitation and emission wavelengths are chosen to maximize the signal for the specific compound of interest. For pyrene (B120774), excitation at 265 nm and emission at 394 nm have been used. nih.gov The method can achieve low limits of quantitation (LLOQ), for example, down to 2 ng/ml for pyrene in plasma. nih.gov The high sensitivity of HPLC-FLD makes it suitable for measuring low levels of PAHs and their adducts in biological and environmental samples. nih.gov

Key Parameters for HPLC-FLD Analysis of Pyrene Derivatives:

ParameterValue/DescriptionReference
Column C18 reverse-phase nih.govnih.gov
Mobile Phase Methanol-water or Acetonitrile-water gradient nih.govnih.gov
Flow Rate Typically around 1 ml/min nih.gov
Detection Fluorescence nih.govrsc.org
Excitation λ ~265 nm (for pyrene) nih.gov
Emission λ ~394 nm (for pyrene) nih.gov
LLOQ As low as 2 ng/ml (for pyrene) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of polycyclic aromatic hydrocarbons (PAHs), including benzo[a]pyrene and its derivatives. shimadzu.comperkinelmer.comepa.gov It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.gov This method is widely used for the determination of PAHs in various matrices, including environmental and biological samples. researchgate.netnih.gov

For GC-MS analysis, samples are typically injected in splitless mode into a capillary column, such as an Rtx-35 or a 5% phenyl-methyl siloxane (HB-5MS) column. shimadzu.comnih.gov The oven temperature is programmed to ramp up, allowing for the separation of PAHs with a wide range of boiling points. shimadzu.com Helium is commonly used as the carrier gas. cedre.fr

The mass spectrometer is usually operated in electron ionization (EI) mode. nih.gov For enhanced selectivity and sensitivity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be employed. nih.govgcms.cz In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which significantly improves the signal-to-noise ratio. nih.gov For example, for benzo[a]pyrene, the ion at m/z 252 is often monitored. nih.gov

The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification and quantification of the target compounds. shimadzu.comnih.gov GC-MS methods can achieve very low detection limits, often in the picogram to nanogram range. epa.gov

Typical GC-MS Parameters for PAH Analysis:

ParameterValue/DescriptionReference
GC Column Rtx-35 or similar (e.g., HB-5MS) shimadzu.comnih.gov
Injection Mode Splitless shimadzu.comnih.gov
Carrier Gas Helium cedre.fr
Oven Program Temperature ramp (e.g., 90°C to 320°C) shimadzu.com
MS Ionization Electron Ionization (EI) nih.gov
MS Detection Mode Scan, SIM, or MS/MS (MRM) shimadzu.comnih.govgcms.cz
Monitored Ion (BaP) m/z 252 nih.gov

Thin-Layer Chromatography (TLC) with Fluorimetric Detection

Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique used for the separation and qualitative analysis of compounds. umich.eduscribd.com For fluorescent compounds like this compound, TLC coupled with fluorimetric detection provides a sensitive method for visualization. mdpi.com

In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a plate. umich.edu The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable solvent system. umich.edu The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary phase (the adsorbent) and the mobile phase (the solvent). umich.edu

After development, the separated spots can be visualized under a UV lamp, where fluorescent compounds will appear as bright spots. mdpi.com The position of a spot is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. scribd.com This value can be used for preliminary identification by comparing it to the Rf of a known standard run under the same conditions. scribd.com

While primarily a qualitative technique, TLC can be used for monitoring reaction progress or for preliminary screening before more quantitative methods like HPLC or GC-MS are employed. umich.edu For instance, the progress of the oxidation of pyrene to pyrene-4,5-dione (B1221838) can be monitored by TLC.

Key Aspects of TLC Analysis:

AspectDescriptionReference
Stationary Phase Typically silica gel or alumina umich.edu
Application Spotting the sample solution onto the plate umich.edu
Development Separation using a suitable solvent system umich.edu
Visualization UV lamp for fluorescent compounds mdpi.com
Identification Comparison of Rf values with standards scribd.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound and its metabolites. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecular structure and electronic properties of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of fluorinated compounds like this compound. Both ¹⁹F and ¹H NMR provide valuable information about the molecular structure.

¹⁹F NMR Spectroscopy: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR studies. wikipedia.org The chemical shift range for ¹⁹F is very large, which minimizes the chances of peak overlap. wikipedia.org In the case of this compound, the ¹⁹F NMR spectrum would be expected to show resonances for the two fluorine atoms. A study on a similar compound, this compound, reported two fluorine resonances at -117.8 and -118.0 ppm. researchgate.net The presence and pattern of these signals confirm the introduction of fluorine into the benzo[a]pyrene skeleton.

¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. chemicalbook.com For this compound, the ¹H NMR spectrum would show the absence of signals corresponding to protons at the C-4 and C-5 positions, which is a key indicator of fluorine substitution at these sites. researchgate.net The chemical shifts and coupling patterns of the remaining aromatic protons would provide further confirmation of the structure. chemicalbook.com The interaction of benzo[a]pyrene with other molecules, such as cytochrome P-450, can be studied by measuring changes in the longitudinal relaxation times (T1) of the BaP protons. nih.gov

Illustrative NMR Data for Fluorinated Benzo[a]pyrene Derivatives:

NucleusChemical Shift (ppm)MultiplicityReference
¹⁹F-117.8multiplet researchgate.net
¹⁹F-118.0multiplet researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems like polycyclic aromatic hydrocarbons. blackmeditjournal.orgresearchgate.net The UV-Vis spectrum of benzo[a]pyrene and its derivatives exhibits characteristic absorption bands corresponding to π-π* transitions.

The absorption spectrum of benzo[a]pyrene in ethanol (B145695) shows maxima at 222, 242, and 272 nm. nih.gov In benzene, the maxima are observed at 285, 297, 317, 332, 356, 375, 397, 419, and 433 nm. nih.gov The specific positions and intensities of these bands are sensitive to the substitution pattern on the aromatic ring system. Therefore, the UV-Vis spectrum of this compound would be expected to be similar to that of the parent benzo[a]pyrene, but with potential shifts in the absorption maxima due to the electronic effects of the fluorine substituents.

UV-Vis spectroscopy is often used in conjunction with other techniques, such as HPLC, where a UV detector can be used for quantification. nih.govblackmeditjournal.org

Characteristic UV Absorption Maxima for Benzo[a]pyrene:

SolventAbsorption Maxima (nm)Reference
Ethanol222, 242, 272 nih.gov
Benzene285, 297, 317, 332, 356, 375, 397, 419, 433 nih.gov

Fluorescence Excitation-Emission Matrix (EEM) Spectroscopy

Fluorescence Excitation-Emission Matrix (EEM) spectroscopy is a powerful analytical tool for identifying and quantifying fluorescent compounds in complex mixtures. horiba.comleidenuniv.nl This technique generates a three-dimensional plot of excitation wavelength versus emission wavelength versus fluorescence intensity, creating a unique "fingerprint" for each molecule. horiba.com EEM spectroscopy has been successfully applied to the analysis of polycyclic aromatic hydrocarbons (PAHs), a class of compounds to which this compound belongs. leidenuniv.nlmdpi.comnih.gov

The methodology involves recording fluorescence spectra at a series of excitation wavelengths to construct the EEM. mdpi.com For complex samples, where the spectra of different compounds may overlap, advanced mathematical techniques like Parallel Factor Analysis (PARAFAC) are employed to deconvolve the individual spectral components. leidenuniv.nlmdpi.com This approach allows for the unambiguous determination of specific PAHs, such as benzo[a]pyrene, even when they co-elute in chromatographic separations. mdpi.comnih.gov The sensitivity of EEM allows for the detection of PAHs at trace levels, often in the parts-per-billion (ppb) range. leidenuniv.nl

Table 1: Key Aspects of EEM Spectroscopy for PAH Analysis

Feature Description Reference
Principle Generates a 3D plot of excitation/emission wavelengths vs. intensity, creating a molecular fingerprint. horiba.com
Application Identification and quantification of PAHs in complex mixtures. mdpi.comnih.gov
Data Analysis PARAFAC is used to resolve overlapping spectra. leidenuniv.nlmdpi.com
Sensitivity Capable of detecting PAHs at ppb levels. leidenuniv.nl

Low Temperature-Molecular Luminescence Spectrometry (LT-MLS) and Synchronous Luminescence Spectrometry (SLS)

Low Temperature-Molecular Luminescence Spectrometry (LT-MLS) and Synchronous Luminescence Spectrometry (SLS) are two other valuable techniques for the analysis of PAHs.

Low Temperature-Molecular Luminescence Spectrometry (LT-MLS) enhances the sensitivity and selectivity of fluorescence and phosphorescence measurements by reducing molecular motion and collisional quenching at low temperatures. nanoqam.ca This is particularly useful for observing phosphorescence, which is often not detectable at room temperature. nanoqam.ca Samples are typically dissolved in a viscous medium that forms a clear glass at low temperatures. iyte.edu.tr

Synchronous Luminescence Spectrometry (SLS) simplifies complex fluorescence spectra by simultaneously scanning both the excitation and emission monochromators at a constant wavelength difference (Δλ). conicet.gov.armdpi.com This results in narrower and less complex spectra compared to conventional methods, improving the resolution of individual components in a mixture. mdpi.com The choice of Δλ is crucial for maximizing the peak intensity of the target analyte. shimadzu.com SLS has been effectively used for the identification and quantification of PAHs in various environmental samples. mdpi.comut.ac.ir

Table 2: Comparison of LT-MLS and SLS for PAH Analysis

Technique Principle Advantages
LT-MLS Measurement of fluorescence and phosphorescence at low temperatures. Enhanced sensitivity and selectivity, allows for phosphorescence detection. nanoqam.ca
SLS Simultaneous scanning of excitation and emission monochromators at a constant Δλ. Spectral simplification, improved resolution of mixture components. conicet.gov.armdpi.com

Immunoanalytical Approaches for DNA Adduct Detection

The formation of DNA adducts is a critical step in the chemical carcinogenesis of compounds like benzo[a]pyrene. Immunoanalytical methods offer highly sensitive and specific means to detect these adducts.

Enzyme-Linked Immunosorbent Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoanalytical technique for detecting and quantifying DNA adducts. nih.govcellbiolabs.com For benzo[a]pyrene diol epoxide (BPDE), the ultimate carcinogenic metabolite of benzo[a]pyrene, specific antibodies have been developed that can recognize and bind to BPDE-DNA adducts. cellbiolabs.comcellbiolabs.com

In a typical sandwich ELISA for BPDE-DNA adducts, a 96-well plate is coated with the DNA sample. cellbiolabs.com An anti-BPDE antibody is then added, which binds to the adducts present in the sample. cellbiolabs.com A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is subsequently added, which binds to the primary antibody. cellbiolabs.com The addition of a substrate for the enzyme results in a colorimetric reaction, the intensity of which is proportional to the amount of BPDE-DNA adducts in the sample. mybiosource.com This method allows for the rapid detection of BPDE-DNA adducts in various biological samples. cellbiolabs.comcellbiolabs.com

32P-Postlabelling and 35S-Postlabelling

32P-Postlabelling is an exceptionally sensitive method for detecting DNA adducts, capable of identifying as few as one adduct per 10^10 nucleotides. nih.gov The procedure involves several steps:

Digestion of the DNA sample to individual deoxynucleoside 3'-monophosphates. nih.gov

Enrichment of the adducted nucleotides. d-nb.info

Labeling of the adducted nucleotides with [γ-32P]ATP using T4 polynucleotide kinase. nih.gov

Separation of the 32P-labeled adducts by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govnih.gov

This technique has been extensively used to analyze DNA adducts formed from benzo[a]pyrene in both in vitro and in vivo systems. nih.govnih.gov The pattern of adducts observed can provide insights into the metabolic activation pathways of the parent compound. d-nb.infonih.gov

35S-Postlabelling is an alternative to the 32P-postlabelling assay that offers certain advantages, including the use of an isotope with a longer half-life and lower radioactive decay energy. nih.gov In this method, adducted nucleoside 3'-phosphates are thiophosphorylated using T4 polynucleotide kinase and adenosine (B11128) 5'-O-(3-[35S]thiotriphosphate). nih.gov A key advantage is the resistance of the resulting phosphorothioate (B77711) adducts to degradation by phosphatases, which simplifies the procedure. nih.gov This method, coupled with HPLC analysis, allows for the separation and quantification of individual PAH-DNA adducts. nih.gov

Sample Preparation and Extraction Techniques for Biological Matrices

Effective sample preparation is crucial for the accurate analysis of this compound and its metabolites from complex biological matrices. Liquid-liquid extraction (LLE) is a commonly employed technique for this purpose.

Optimization of Liquid-Liquid Extraction Protocols

The efficiency of liquid-liquid extraction depends on several factors that need to be optimized to ensure high recovery of the target analytes. elementlabsolutions.com Key parameters include the choice of extraction solvent, the solvent-to-sample ratio, pH of the aqueous phase, and the addition of salts. elementlabsolutions.comchromatographyonline.com

Solvent Selection: The polarity of the extraction solvent should match that of the analyte to maximize partitioning into the organic phase. chromatographyonline.com

Solvent-to-Sample Ratio: A high ratio of organic solvent to aqueous sample, often around 7:1, is generally considered optimal for high recovery. elementlabsolutions.comchromatographyonline.com

pH Adjustment: The pH of the aqueous sample can be adjusted to ensure that the analytes are in a neutral, more hydrophobic form, which enhances their extraction into the organic solvent. elementlabsolutions.com Conversely, back-extraction into a fresh aqueous phase with an adjusted pH can be used to improve specificity by leaving neutral impurities behind. elementlabsolutions.comchromatographyonline.com

Salting-Out Effect: Adding salts, such as sodium sulphate, to the aqueous sample can increase the partitioning of hydrophilic analytes into the organic phase by reducing their solubility in the aqueous layer. elementlabsolutions.comchromatographyonline.com

Extraction Time and Mixing: The duration of shaking or mixing needs to be optimized to allow for efficient mass transfer of the analyte between the two phases. elementlabsolutions.comnih.gov

Experimental design methodologies, such as factorial designs, can be employed to systematically optimize these parameters and achieve the best possible extraction efficiency. nih.gov

Table 3: Factors Influencing Liquid-Liquid Extraction Optimization

Parameter Influence on Extraction Reference
Extraction Solvent Polarity should match the analyte for maximum recovery. chromatographyonline.com
Solvent/Sample Ratio Higher ratios (e.g., 7:1) generally improve recovery. elementlabsolutions.comchromatographyonline.com
pH of Aqueous Phase Can be adjusted to control the charge state and hydrophobicity of the analyte. elementlabsolutions.com
Addition of Salt Increases partitioning of hydrophilic analytes into the organic phase. elementlabsolutions.comchromatographyonline.com
Extraction Time Needs to be sufficient for analyte transfer between phases. elementlabsolutions.comnih.gov

Solid Phase Extraction (SPE) Methods

Solid Phase Extraction (SPE) is a critical and widely adopted sample preparation technique for the cleanup and concentration of polycyclic aromatic hydrocarbons (PAHs) and their derivatives from various environmental and biological matrices. mdpi.compjoes.com The application of SPE is essential for isolating analytes of interest from complex sample matrix interferences prior to chromatographic analysis. lcms.cz For fluorinated PAHs, such as this compound, studies have shown that their elution profiles are exceptionally similar to their non-fluorinated parent compounds, allowing for the adaptation of established PAH extraction protocols. nih.gov

The most common SPE procedures for PAHs involve reversed-phase sorbents, where the nonpolar analytes are retained from a polar aqueous phase. pjoes.com Sorbents such as octadecyl (C18) bonded silica are frequently used due to their strong hydrophobic interactions with PAH molecules. idosi.orgnorlab.comfishersci.com Other effective sorbents include styrene-divinylbenzene copolymers. nih.gov The choice of sorbent can be customized to target the specific analytes desired. norlab.com For instance, research comparing different C18 SPE columns for benzo[a]pyrene analysis found that a 200 mg/6 mL C18 column provided the best recovery with the minimal eluent volume. fishersci.com

A typical SPE protocol involves several steps:

Conditioning: The sorbent bed is first conditioned, usually with a solvent like methanol, followed by water or an aqueous buffer to activate the stationary phase and ensure reproducible retention. norlab.com

Sample Loading: The sample, often an aqueous solution, is passed through the SPE cartridge. The hydrophobic PAH analytes are adsorbed onto the sorbent material. idosi.org For complex matrices, pre-treatment steps such as the addition of a miscible organic solvent like isopropanol (B130326) to the water sample can improve recoveries. fishersci.com

Washing: The cartridge is washed with a solvent or solvent mixture that is strong enough to elute weakly bound impurities but weak enough to leave the analytes of interest on the sorbent.

Elution: A small volume of a strong, non-polar organic solvent is used to desorb the analytes from the sorbent. idosi.org Common elution solvents include dichloromethane, acetonitrile, hexane (B92381), and cyclohexane, often used in mixtures to optimize recovery. mdpi.comidosi.orgresearchgate.net

The selection of sorbents and solvents is crucial for achieving high recovery rates. For example, a study on 11 PAHs demonstrated good recoveries (87.31-97.38%) using an LC-18 SPE cartridge with a 1:1:1 mixture of dichloromethane, cyclohexane, and hexane as the eluting solvent. idosi.orgresearchgate.net Automated SPE systems can enhance the predictability and efficiency of this process, especially for larger sample volumes, and can accommodate samples with particulate matter by using disk-format SPE cartridges instead of packed-bed cartridges. norlab.com

Table 1: Summary of Solid Phase Extraction (SPE) Methods for PAHs (Applicable to this compound)

Sorbent Type Conditioning Solvents Elution Solvents/Mixtures Sample Matrix Example Reference
Octadecyl (C18) Methanol, Water Dichloromethane, Cyclohexane, Hexane (1:1:1) Water idosi.orgresearchgate.net
Octadecyl (C18) Methanol, Water Acetonitrile, Acetone, Dichloromethane Water mdpi.comfishersci.com
Styrene-Divinylbenzene Methanol, Water Acetonitrile-Water Gradient Water nih.gov
Florisil - Benzene Tobacco Extract (reconstituted in iso-octane) scielo.br

Derivatization Strategies for Enhanced Analytical Detection

Following extraction, the analysis of PAH metabolites, particularly hydroxylated metabolites (OH-PAHs), often requires a derivatization step, especially when using gas chromatography-mass spectrometry (GC-MS). d-nb.info The polar hydroxyl functional groups on these metabolites make them non-volatile and prone to strong interactions with active sites in the GC system, leading to poor chromatographic peak shape and low sensitivity. oup.com Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives suitable for GC analysis. research-solution.comchromatographyonline.com While HPLC analysis of OH-PAHs can often be performed without derivatization, the process can still be used to improve detection sensitivity for mass spectrometry. d-nb.inforesearchgate.net

The most common derivatization technique for OH-PAHs is silylation. oup.com This reaction replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. research-solution.com

Common silylating reagents include:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): Often used with a catalyst like trimethylchlorosilane (TMCS), this reagent converts hydroxyl groups to TMS ethers. d-nb.inforesearch-solution.com

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): This reagent forms TBDMS ethers, which are more stable than TMS ethers. It has been shown to be effective for a range of OH-PAHs. chromatographyonline.comresearchgate.netnih.gov

The derivatization process typically involves evaporating the sample extract to dryness, adding the silylating reagent (sometimes in a solvent like pyridine (B92270) or acetone), and heating the mixture to ensure the reaction goes to completion. scielo.brresearch-solution.com For instance, a method for analyzing OH-PAHs in wastewater involved derivatization with MTBSTFA, with optimized temperature and time conditions enhancing sensitivity. chromatographyonline.comchromatographyonline.com

For samples containing a mix of mono- and dihydroxylated metabolites, a two-stage derivatization approach has been developed. This method successfully derivatizes OH-PAHs with MTBSTFA first, followed by the derivatization of the more sterically hindered diol-PAHs with BSTFA, all within a single experimental run. nih.gov This allows for the simultaneous analysis of different classes of hydroxylated metabolites. nih.gov

Besides silylation, other derivatization methods have been reported. Ethylation, using an alkyl iodide, was employed to improve the resolution and detection of mono-hydroxylated benzo[a]pyrene metabolites for both LC and GC analysis. researchgate.net Acylation is another general strategy that converts compounds with active hydrogens into esters, thioesters, or amides. research-solution.com The choice of derivatization strategy is critical for achieving the required sensitivity and selectivity for the target analytes. researchgate.net

Table 2: Derivatization Reagents for Hydroxylated PAH Metabolites (Applicable to Metabolites of this compound)

Reagent(s) Derivative Formed Target Metabolite Class Analytical Technique Reference
N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) TBDMS Ether Hydroxylated PAHs (OH-PAHs) GC-MS chromatographyonline.comchromatographyonline.comresearchgate.net
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) TMS Ether Hydroxylated PAHs (OH-PAHs) GC-MS d-nb.inforesearch-solution.com
MTBSTFA then BSTFA (Two-stage) TBDMS & TMS Ethers Mono- and Dihydroxylated PAHs GC-MS/MS nih.gov
Alkyl Iodide (e.g., Ethyl Iodide) Ethyl Ether Mono-hydroxylated PAHs LC, GC-MS researchgate.net

Comparative Studies with Other Fluorinated Polycyclic Aromatic Hydrocarbons

Influence of Fluorine Atom Position and Number on Molecular Reactivity and Metabolic Profile

The position and number of fluorine atoms on a PAH scaffold profoundly influence its molecular reactivity and subsequent metabolic profile. Fluorine substitution can block metabolic activation at the site of attachment, a principle that has been instrumental in deciphering the metabolic pathways leading to carcinogenesis. annualreviews.org For instance, while 6-fluorobenzo[a]pyrene (6-F-BaP) exhibits decreased tumorigenicity compared to its parent compound, benzo[a]pyrene (B130552) (BaP), 6-fluorobenzo[c]phenanthrene (B1201720) (6-F-BcPh) shows increased tumorigenicity relative to benzo[c]phenanthrene (B127203) (BcPh). grantome.comnih.gov This highlights that the effect of fluorination is not uniform and is highly dependent on the specific molecular context.

In the case of 4,5-Difluorobenzo[a]pyrene, the fluorine atoms are located in the K-region of the benzo[a]pyrene molecule. The synthesis of this compound was undertaken to probe the role of the K-region in the further metabolic activation of benzo[a]pyrene metabolites. oup.com The presence of fluorine can alter the electron density distribution within the molecule, thereby influencing the sites susceptible to enzymatic attack by cytochrome P450 enzymes. nih.gov Studies on other fluorinated PAHs have shown that fluorine substitution can lead to different patterns of metabolites compared to the non-fluorinated analogues. nih.gov For example, the metabolism of 1-fluoropyrene (B159210) yields a different set of metabolites compared to pyrene (B120774), with the fluorine atom effectively blocking one of the favored positions for hydroxylation. nih.gov

The introduction of fluorine can also induce conformational changes in the resulting metabolites, which in turn affects their biological activity. nih.gov For example, the fluorinated 7,8-dihydrodiol of 6-F-BaP prefers a conformation where the hydroxyl groups are pseudodiaxial due to the nearby fluorine atom, a feature that is believed to contribute to its reduced mutagenicity. nih.gov

Comparison of Metabolic Pathways with Non-Fluorinated Benzo[a]pyrene and Other Polycyclic Aromatic Hydrocarbon Analogs

The metabolic activation of benzo[a]pyrene, a well-studied procarcinogen, proceeds through a pathway involving cytochrome P450 enzymes and epoxide hydrolase to form a highly reactive bay-region diol epoxide, (+)-anti-B[a]P-7,8-dihydrodiol 9,10-epoxide [(+)-anti-B[a]PDE]. oup.comnih.gov This ultimate carcinogen then forms covalent adducts with DNA, primarily at the exocyclic amino group of deoxyguanosine. oup.com

Fluorine substitution can significantly alter this metabolic pathway. The carbon-fluorine bond is strong and generally resistant to metabolic cleavage, effectively blocking oxidation at the fluorinated position. annualreviews.orgresearchgate.net In the case of this compound, the fluorines are positioned at the K-region (the 4,5-bond), which is a site of initial epoxidation for some PAHs, although for BaP, the primary activation pathway involves the bay-region. oup.commdpi.com The synthesis of this compound was specifically designed to investigate the importance of the K-region in the metabolic activation of certain BaP metabolites, such as 9-hydroxy-B[a]P. oup.com

Comparative studies with other fluorinated PAHs reveal that the influence of fluorine is position-dependent. For 6-F-BaP, metabolism of its 7,8-dihydrodiol to the corresponding bay-region diol epoxide is significantly reduced compared to the non-fluorinated dihydrodiol. nih.gov This alteration in the metabolic profile is a key factor in the reduced carcinogenicity of 6-F-BaP. grantome.comnih.gov In contrast, for other PAHs like benzo[c]phenanthrene, fluorination in a specific position can enhance tumorigenicity, suggesting that the fluorine atom may direct metabolism towards a more potent carcinogenic pathway or alter the conformation of the active metabolite. grantome.comnih.gov

The table below summarizes the comparative metabolic characteristics of selected fluorinated PAHs versus their non-fluorinated counterparts.

CompoundFluorine PositionKey Metabolic ObservationReference
This compound K-region (4,5)Synthesized to probe K-region's role in metabolite activation. oup.com oup.com
6-Fluorobenzo[a]pyrene 6-positionReduced formation of bay-region diol epoxides from the 7,8-dihydrodiol. nih.gov nih.gov
1-Fluoropyrene 1-positionBlocks hydroxylation at the 1-position, altering the metabolite pattern compared to pyrene. nih.gov nih.gov
6-Fluorobenzo[c]phenanthrene 6-positionExhibits increased tumorigenicity compared to the parent compound. grantome.comnih.gov grantome.comnih.gov
Benzo[a]pyrene (non-fluorinated) N/AMetabolized to a highly carcinogenic bay-region diol epoxide. oup.comnih.gov oup.comnih.gov

Differential DNA Adduct Formation Patterns and Stereoselectivity in Fluorinated Polycyclic Aromatic Hydrocarbons

The ultimate carcinogenic activity of many PAHs is linked to their ability to form covalent adducts with DNA after metabolic activation. d-nb.info The structure and stereochemistry of these DNA adducts are critical determinants of their biological consequences, including the induction of mutations. oup.com Fluorine substitution can influence both the efficiency of DNA adduct formation and the stereoselectivity of the reactions.

For benzo[a]pyrene, the major DNA adducts are formed from the reaction of its bay-region diol epoxide, (+)-anti-B[a]PDE, with the N2-position of guanine (B1146940). oup.com Studies with fluorinated analogs have demonstrated that the presence and position of a fluorine atom can alter this pattern. For instance, the diol epoxides of 6-F-BaP are weaker mutagens, and this is attributed to a fluorine-induced conformational change in the metabolite that likely affects its interaction with DNA. grantome.comnih.gov

The synthesis of this compound was motivated by the need to understand the role of K-region oxidation in the formation of specific DNA adducts observed from certain BaP metabolites. oup.com While detailed studies on the DNA adducts of this compound are not extensively reported in the provided context, the rationale for its synthesis points to the hypothesis that blocking the K-region with fluorine would prevent the formation of DNA adducts derived from K-region epoxides.

The stereoselectivity of metabolic activation and subsequent DNA adduct formation is also influenced by fluorine substitution. The metabolism of benzo[a]pyrene to its ultimate carcinogenic diol epoxide is a highly stereoselective process. nih.gov Fluorination can alter the preferred conformation of dihydrodiol metabolites, which in turn can affect the stereochemical outcome of subsequent epoxidation and the ultimate geometry of the DNA adduct. nih.govnih.gov These subtle changes in three-dimensional structure can have profound effects on how the adduct is recognized and processed by the cellular DNA repair machinery. grantome.com

Structure-Activity Relationships of Fluorine Substitution and Mechanistic Implications

The study of fluorinated PAHs provides a powerful approach to elucidate structure-activity relationships (SAR) in chemical carcinogenesis. grantome.com By systematically replacing hydrogen with fluorine at different positions in a PAH molecule, researchers can probe the importance of specific regions for metabolic activation and biological activity. annualreviews.org

Key mechanistic implications derived from studies of fluorinated PAHs include:

Blocking Metabolic Activation: Fluorine substitution at a position that is critical for metabolic activation can dramatically reduce or abolish the carcinogenicity of a PAH. annualreviews.org For example, the reduced tumorigenicity of 6-F-BaP is linked to the inhibition of the formation of its ultimate carcinogenic diol epoxide. grantome.comnih.govnih.gov

Altering Electronic Properties: The high electronegativity of fluorine can alter the electron distribution (charge density) of the aromatic system, which can influence the regioselectivity of enzymatic oxidation by cytochrome P450. nih.govrsc.org This can lead to the formation of different sets of metabolites with varying biological activities.

Inducing Conformational Changes: Fluorine substitution can induce changes in the conformation of PAH metabolites, particularly dihydrodiols and diol epoxides. nih.govnih.gov These conformational alterations can affect the efficiency and stereoselectivity of subsequent metabolic steps and the interaction of the ultimate carcinogen with DNA. nih.gov The altered shape of the DNA adducts can, in turn, influence their recognition by DNA repair enzymes. grantome.com

The table below provides a summary of the structure-activity relationships for selected fluorinated PAHs.

CompoundEffect of Fluorination on ActivityMechanistic ImplicationReference
This compound Activity not detailed, synthesized as a probe.Designed to block K-region oxidation to study alternative activation pathways. oup.com oup.com
6-Fluorobenzo[a]pyrene Decreased tumorigenicity. grantome.comnih.govFluorine hinders the formation of the highly carcinogenic bay-region diol epoxide. nih.gov grantome.comnih.govnih.gov
6-Fluorobenzo[c]phenanthrene Increased tumorigenicity. grantome.comnih.govFluorine may direct metabolism towards a more potent carcinogenic pathway or alter metabolite conformation. nih.gov grantome.comnih.gov
1,4-Difluorobenzo[c]phenanthrene Used as a model to study the effect of molecular distortion on metabolic activation and DNA binding.Fluorine-induced conformational changes in metabolites affect biological activity. nih.gov nih.gov

Future Research Directions and Research Gaps

Elucidation of Novel Metabolic Pathways Specific to 4,5-Difluorobenzo[a]pyrene

The metabolism of the parent compound, benzo[a]pyrene (B130552), typically involves several pathways, including the formation of diol epoxides, quinones, and radical cations. researchgate.net A key metabolic event is the oxidation at the 4,5-position, known as the K-region. The synthesis of this compound was specifically intended to create a probe to investigate the role of this K-region in metabolic activation. oup.comresearchgate.net Fluorine substitution at this site is known to block the metabolic activation that typically occurs there. annualreviews.org This blockage necessitates a shift in metabolic processing, creating a significant research gap.

Future research must focus on identifying the alternative metabolic routes that the cell utilizes to process this compound. It is hypothesized that the metabolic machinery, unable to oxidize the fluorinated K-region, may target other positions on the aromatic ring system that are less favorable in the parent compound. This could lead to the formation of novel metabolites with unique toxicological profiles. Studies on other fluorinated PAHs, such as 1-fluoropyrene (B159210), have shown that the fluorine atom alters the resulting metabolite patterns, with enzymatic oxidation becoming more or less selective depending on the biological system. nih.gov For this compound, comprehensive metabolic profiling studies using advanced analytical techniques like high-resolution mass spectrometry are required to isolate and identify these unknown metabolites. Understanding these novel pathways is crucial for accurately assessing the biological activity and potential risks associated with K-region fluorinated PAHs. Research efforts in this area are reportedly underway, highlighting the scientific importance of this knowledge gap. researchgate.net

Advanced Spectroscopic Techniques for Real-Time Adduct Formation Monitoring

The carcinogenicity of many PAHs is linked to their ability to form covalent adducts with macromolecules like DNA and proteins after metabolic activation. grantome.com Detecting these adducts is fundamental to understanding the mechanisms of toxicity. Current state-of-the-art methods, largely based on mass spectrometry (MS), have achieved remarkable sensitivity and specificity. healtheffects.orgtandfonline.com Techniques such as DNA adductomics using high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) can identify and quantify a wide range of DNA adducts, even at very low levels in biological samples. spectroscopyonline.comre-place.bechemrxiv.orgacs.org For instance, an ultrasensitive method has been developed that can detect as little as one benzo[a]pyrene diol epoxide (BPDE) adduct per 10¹¹ nucleotides. acs.org

However, a significant research gap exists in the ability to monitor the formation of these adducts in real-time within a living cellular environment. Most current methods are endpoint analyses, requiring DNA isolation and hydrolysis, which precludes dynamic observation. ugent.be Future research should prioritize the development and application of advanced spectroscopic techniques capable of such real-time monitoring.

Potential avenues for exploration include:

Advanced Fluorescence Spectroscopy: Techniques like Förster resonance energy transfer (FRET) could be adapted, potentially using the intrinsic fluorescence of the PAH molecule or specifically designed fluorescent tags to monitor proximity and binding to DNA.

In-situ NMR Spectroscopy: The fluorine atoms in this compound serve as a powerful spectroscopic probe for ¹⁹F-NMR, which could potentially be used to track the molecule's interactions and chemical state within a simplified biological system. researchgate.net

Raman Microscopy: Surface-enhanced Raman scattering (SERS) and other advanced Raman techniques could provide vibrational fingerprints of molecules, offering a potential route to non-invasively detect adduct formation at the subcellular level.

Achieving real-time monitoring would provide unprecedented insight into the kinetics of adduct formation, the influence of cellular processes like DNA repair, and the specific subcellular locations where these events occur.

Table 1: Comparison of Current and Future Spectroscopic Techniques for Adduct Analysis

TechniquePrincipleApplicationLimitationFuture Direction
LC-MS/MS Chromatographic separation followed by mass-to-charge ratio analysis of fragmented ions. tandfonline.comHighly sensitive and specific quantification of known adducts in isolated DNA. acs.orgDestructive to sample; endpoint analysis only.Integration with automated data analysis workflows for high-throughput adductomics. bohrium.com
³²P-Postlabeling Enzymatic digestion of DNA and labeling of adducted nucleotides with ³²P. scienceopen.comVery sensitive detection of bulky, unknown adducts. scienceopen.comLacks structural specificity; use of radioactivity. tandfonline.comLargely being superseded by MS-based methods.
Fluorescence Spectroscopy Excitation of fluorophores and detection of emitted light. healtheffects.orgGeneral detection of PAHs in tissues and cells.Limited specificity for adducts versus free metabolites.Development of novel probes and FRET-based systems for real-time binding studies.
In-situ NMR Detection of nuclear spin transitions in a magnetic field.Use of ¹⁹F-NMR to probe the environment of fluorinated molecules. researchgate.netLow sensitivity; requires high concentrations.Application in simplified biological models or with hyperpolarization techniques to boost signal.

Development of Predictive In Silico Models for Fluorinated Polycyclic Aromatic Hydrocarbon Reactivity

In silico or computational models are essential tools for predicting the toxicity and carcinogenicity of chemicals, reducing the need for extensive animal testing. rsc.orgacs.org Quantitative Structure-Activity Relationship (QSAR) models are a prominent example, where the biological activity of a compound is mathematically correlated with its physicochemical properties and molecular descriptors. rsc.orgresearchgate.net Such models have been developed for various PAHs, linking structural features to carcinogenic potential. acs.orgoup.com

A critical research gap, however, is the lack of robust, validated QSAR models specifically for fluorinated PAHs (F-PAHs). Fluorine substitution significantly alters a molecule's electronic properties, metabolic stability, and three-dimensional shape, which can lead to biological activities that are not accurately predicted by general PAH models. nih.gov For example, the introduction of fluorine can change molecular distortions that affect metabolic activation and DNA binding. nih.gov

Future research must focus on developing and validating predictive models tailored to F-PAHs. This requires a multi-faceted approach:

Data Curation: Assembling a high-quality database of F-PAHs with experimentally determined properties, including metabolic rates, adduct formation potential, and carcinogenicity. This data is currently scarce.

Descriptor Calculation: Identifying and calculating molecular descriptors that accurately capture the effects of fluorine substitution. This includes descriptors for electrostatic potential, molecular orbital energies (HOMO/LUMO), and steric parameters. mdpi.com

Model Development and Validation: Using machine learning algorithms, such as random forests or artificial neural networks, to build predictive models. rsc.org These models must be rigorously validated according to established principles, such as those outlined by the OECD, using both internal and external validation sets. qsardb.org

Successful development of these in silico tools would allow for the rapid screening of novel F-PAHs, prioritizing them for further toxicological testing and providing mechanistic insights into how fluorination modulates the carcinogenic potential of this important class of environmental compounds.

Exploration of Targeted Delivery Systems for Mechanistic Studies in Cellular Models

To dissect the specific cellular and molecular mechanisms of this compound, it is often necessary to deliver the compound to specific subcellular compartments or cell types. The development of targeted delivery systems represents a significant frontier in toxicology research. Nanoparticles (NPs) have emerged as promising vectors for chemical delivery due to their unique properties. mdpi.comresearchgate.net Various NP-based systems, such as those made from chitosan (B1678972) or magnetic materials, have been explored for the remediation or delivery of PAHs. mdpi.combioone.orgchromatographyonline.com

The future research direction is to engineer these nanocarriers into highly specific tools for mechanistic studies in cellular models. For example, a nanoparticle could be designed to:

Carry this compound across the cell membrane.

Release its payload only upon reaching a specific organelle, such as the nucleus or mitochondria.

Target a specific cell type within a co-culture system.

This targeted approach would enable researchers to ask highly specific questions, such as:

Is direct interaction with nuclear DNA the primary driver of toxicity, or are effects on mitochondrial function more critical?

How does metabolism in one cell type affect a neighboring cell type?

The primary research gap is the creation of delivery systems that are both effective and non-interfering. The nanoparticle itself must be biocompatible and should not elicit a biological response that confounds the effects of the compound being studied. bioone.org Furthermore, the release mechanism must be precisely controlled. Research into "smart" materials that respond to specific stimuli (e.g., pH, enzyme activity, light) could provide the necessary control for these advanced toxicological tools. Developing these systems will be crucial for moving beyond simple exposure studies to a more sophisticated, mechanism-driven understanding of F-PAH toxicology.

Q & A

Q. What are the established synthetic routes for 4,5-Difluorobenzo[a]pyrene, and how can purity be validated?

Synthesis of this compound typically involves multi-step cyclization and fluorination. For example, double cyclization strategies using chloro- or fluoro-substituted precursors (e.g., 6-(4-chlorophenyl)-9,10-difluorobenzo derivatives) can yield the target compound. Purification often employs recrystallization or column chromatography, with purity confirmed via melting point analysis (208–209.6°C observed in related fluorinated PAHs) and nuclear magnetic resonance (NMR) spectroscopy . High-resolution mass spectrometry (HRMS) is critical for molecular validation, as demonstrated in similar compounds with mass accuracy <5 ppm .

Key Reagents Conditions Yield
4-Chlorophenyl derivativesDouble cyclization, 80–100°C86%
Fluorinated intermediatesRecrystallization (CHCl₃)>95% purity

Q. What mechanisms underlie the toxicity of this compound in biological systems?

Fluorinated PAHs like this compound undergo metabolic activation via cytochrome P450 enzymes (e.g., CYP1B1), forming reactive dihydrodiol intermediates (e.g., 4,5-dihydroxy-4,5-dihydrobenzo[a]pyrene). These metabolites bind to DNA, forming adducts that disrupt replication and repair processes. Comparative studies with non-fluorinated PAHs suggest fluorination alters metabolic pathways, potentially increasing electrophilicity and toxicity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Resolves fluorine-induced chemical shifts (e.g., δ 7.85–6.42 ppm for aromatic protons) and confirms substitution patterns .
  • HRMS : Validates molecular formulas (e.g., [M+H]⁺ at m/z 18.0798) with high precision .
  • Fluorescence Spectroscopy : Useful for studying interactions with biomolecules (e.g., BSA) via quenching analysis .

Advanced Research Questions

Q. How can conflicting environmental detection data for this compound across matrices be resolved?

Discrepancies often arise from matrix effects (e.g., soil vs. water) or analytical method variability. Standardized protocols using isotope-dilution mass spectrometry (e.g., ¹³C-labeled dibenzopyrenes) improve accuracy . For example, GC-MS with a DB-5MS column and EPA Method 8270 can achieve detection limits <0.1 ng/L in water . Data reconciliation should include spike-recovery experiments (85–115% acceptable range) and inter-laboratory validation .

Q. What methodological rigor is required for studying protein-ligand interactions of this compound?

Fluorescence quenching assays coupled with excitation-emission matrix (EEM) and parallel factor analysis (PARAFAC) are recommended. Key steps:

  • Ternary Systems : Analyze binding affinity (e.g., Stern-Volmer constants) in binary (PAH-BSA) and ternary (PAH-metabolite-BSA) systems .
  • Molecular Docking : Validate experimental results using computational models to identify binding sites (e.g., BSA subdomains IIA/III) .

Q. How does 4,5-difluorination influence metabolic activation compared to non-fluorinated PAHs?

Fluorination at the 4,5 position increases electron-withdrawing effects, stabilizing dihydrodiol-epoxide intermediates and enhancing DNA adduct formation. Comparative metabolomics using hepatic microsomes (e.g., rat S9 fractions) show a 1.5–2× higher adduct yield for this compound versus benzo[a]pyrene. LC-MS/MS with MRM transitions (e.g., m/z 302→283) quantifies adducts .

Methodological Considerations Table

Research Aspect Recommended Techniques Critical Parameters
Synthesis & PurificationDouble cyclization, HRMSReaction temperature, solvent polarity
Toxicity ProfilingCYP enzyme assays, DNA adductomicsMicrosome activity, LC-MS/MS precision
Environmental AnalysisGC-MS, isotope dilutionColumn type, detection limits
Biomolecular InteractionsEEM-PARAFAC, molecular dockingQuenching constants, binding energy

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.